molecular formula C7H7ClFN B13150172 2-Chloro-5-fluoro-4-methylaniline

2-Chloro-5-fluoro-4-methylaniline

Cat. No.: B13150172
M. Wt: 159.59 g/mol
InChI Key: IBBUEZSRLXIIRT-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-methylaniline is an aromatic amine compound with the molecular formula C7H7ClFN It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by chlorine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluoro-4-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method is the halogenation of 4-methylaniline, followed by selective fluorination and chlorination. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-fluoro-4-methylaniline undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions typically convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under specific conditions to achieve desired substitutions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce various amine derivatives.

Scientific Research Applications

2-Chloro-5-fluoro-4-methylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-4-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

  • 2-Fluoro-4-methylaniline
  • 4-Fluoro-2-methylaniline
  • 2-Chloro-4-methylaniline

Comparison: 2-Chloro-5-fluoro-4-methylaniline is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties

Properties

Molecular Formula

C7H7ClFN

Molecular Weight

159.59 g/mol

IUPAC Name

2-chloro-5-fluoro-4-methylaniline

InChI

InChI=1S/C7H7ClFN/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,10H2,1H3

InChI Key

IBBUEZSRLXIIRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)N)Cl

Origin of Product

United States

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